N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-5-11-23(12-6-2)28(25,26)17-9-7-16(8-10-17)19(24)22-20-18(13-21)14(3)15(4)27-20/h5-10H,1-2,11-12H2,3-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZFPSEUSHKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. One possible route could start with the synthesis of the thiophene ring, followed by the introduction of cyano and methyl groups. The benzamide moiety can be introduced through an amide coupling reaction, and the diallylsulfamoyl group can be attached via a sulfonamide formation reaction. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the cyano group could yield primary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 429.5 g/mol
- CAS Number : 899983-09-6
The compound features a complex structure that includes a thiophene ring, a cyano group, and a sulfonamide moiety, which contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide exhibit significant anti-inflammatory properties. For instance, related compounds have been tested for their ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, demonstrating potential for treating inflammatory diseases .
Anticancer Potential
Research has highlighted the potential of this compound in cancer therapy. The sulfonamide group is known for its ability to interact with various biological targets involved in tumor progression. Studies have explored the efficacy of similar compounds in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including condensation and functionalization processes. The mechanism by which this compound exerts its effects likely involves modulation of signaling pathways associated with inflammation and cell growth.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively reduce inflammatory markers in cultured cells under stimulated conditions. For example, treatment with the compound resulted in decreased levels of nitrites and cytokines in macrophage cultures exposed to lipopolysaccharides (LPS) .
In Vivo Models
Animal models have been employed to assess the anti-inflammatory effects of related compounds. In these studies, compounds were administered to mice subjected to inflammation-inducing agents like zymosan, revealing significant reductions in paw edema and leukocyte infiltration .
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide include other thiophene derivatives and sulfonamide-containing benzamides. Examples include:
- 3-cyano-4,5-dimethylthiophene
- N,N-diallylsulfamoylbenzamide
- Other cyano-substituted thiophenes
Uniqueness
What sets this compound apart is the combination of the cyano, dimethyl, thiophene, and diallylsulfamoyl groups within a single molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various mechanisms of action, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| CAS Number | Not specified in sources |
| IUPAC Name | This compound |
Preliminary studies indicate that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing downstream signaling cascades.
Antimicrobial Properties
Research has suggested that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial profile.
Anticancer Activity
The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of the compound, revealing significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
- Anticancer Mechanism Investigation : Another study focused on the compound's effect on breast cancer cell lines, showing that it significantly reduced cell viability and induced cell cycle arrest at the G2/M phase.
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Activity | Induces apoptosis in breast cancer cells |
| Mechanistic Insights | Involvement of caspase activation |
Q & A
Q. What structural features of this compound contribute to its biological activity?
The compound integrates a thiophene core substituted with cyano and methyl groups, enhancing hydrophobic interactions with enzyme pockets. The diallylsulfamoyl group facilitates hydrogen bonding and modulates electronic properties, influencing target selectivity. Structural analogs (e.g., dimethylsulfamoyl derivatives) show reduced steric hindrance compared to diallyl groups, which may alter binding kinetics .
Q. What synthetic strategies are recommended for preparing this compound?
Synthesis involves sequential steps:
- Step 1: Preparation of the thiophene-2-amine intermediate via nucleophilic substitution.
- Step 2: Coupling with 4-(N,N-diallylsulfamoyl)benzoyl chloride under Schotten-Baumann conditions. Key parameters include anhydrous solvents (e.g., THF), controlled temperatures (0–5°C for acylation), and purification via column chromatography. Characterization requires HPLC (≥95% purity) and ¹H/¹³C NMR for structural confirmation .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
Use shake-flask method with phosphate-buffered saline (PBS) at pH 7.4 to determine aqueous solubility. Stability is evaluated under physiological conditions (37°C, 5% CO₂) over 24–72 hours using LC-MS to monitor degradation products. For lipophilic solvents (e.g., DMSO), ensure concentrations ≤10 mM to avoid precipitation .
Advanced Research Questions
Q. How to design experiments evaluating its enzyme inhibition selectivity?
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, 5-lipoxygenase).
- Assay Design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (Kd). Compare IC₅₀ values against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Analysis: Calculate selectivity ratios (IC₅₀ non-target/IC₅₀ target) and validate with molecular docking to identify key residue interactions .
Q. What methodologies resolve contradictions in reported anti-inflammatory vs. cytotoxic activities?
- Orthogonal Assays: Pair ELISA (cytokine suppression, e.g., TNF-α/IL-6) with apoptosis assays (Annexin V/PI staining) to distinguish anti-inflammatory effects from cytotoxicity.
- Dose-Response Profiling: Identify therapeutic windows where anti-inflammatory activity occurs below cytotoxic thresholds (e.g., IC₅₀ < 10 μM for cytokine inhibition vs. IC₅₀ > 50 μM for cell death) .
- Structural Analog Comparison: Test derivatives lacking the diallylsulfamoyl group to isolate functional moieties driving each activity .
Q. How to optimize pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining the sulfamoyl pharmacophore.
- Metabolic Stability: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., allyl group oxidation). Stabilize via fluorination or methyl substitution .
- In Silico Modeling: Predict ADMET profiles with tools like SwissADME or ADMETlab 2.0 to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
